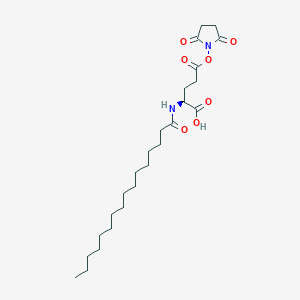

Pal-Glu(OSu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H42N2O7 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1 |

InChI Key |

KLBZDGJNRTVIAJ-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pal-Glu(OSu)-OH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical tools employed in peptide modification is paramount. Pal-Glu(OSu)-OH, a key synthetic intermediate, plays a crucial role in the development of long-acting peptide therapeutics. This guide elucidates its mechanism of action, not as a pharmacologically active agent, but as a sophisticated chemical building block for peptide acylation.

Core Function: A Chemoselective Acylating Agent

This compound, chemically known as (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is not a drug but a fatty acid-amino acid conjugate activated for amide bond formation.[1][2][3][4][5] Its primary role is to attach a palmitoyl group (a C16 fatty acid) via a glutamic acid spacer to a target peptide. This process is integral to the synthesis of Liraglutide, a well-known glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes.

The "mechanism of action" of this compound is, therefore, a chemical one: the highly efficient and specific acylation of a primary amine. This is facilitated by the N-hydroxysuccinimide (OSu) ester, a reactive group that readily undergoes nucleophilic attack by the amino group of a lysine residue on the peptide chain.

The Chemical Mechanism of Acylation

The key to the function of this compound lies in the reactivity of the N-hydroxysuccinimide ester. This group is an excellent leaving group, making the carbonyl carbon of the glutamic acid highly susceptible to nucleophilic attack.

The reaction proceeds as follows:

-

Nucleophilic Attack: The deprotonated primary amine of a lysine residue on the peptide backbone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu-activated glutamic acid in this compound.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The N-hydroxysuccinimide anion is expelled as a stable leaving group, and the carbonyl group is reformed.

-

Amide Bond Formation: A stable amide bond is formed between the glutamic acid of the side chain and the lysine residue of the peptide.

This reaction is typically carried out in an organic solvent, often during solid-phase peptide synthesis (SPPS).

Diagram of the Acylation Reaction

Caption: Chemical mechanism of peptide acylation by this compound.

Role in Drug Development: The Example of Liraglutide

In the synthesis of Liraglutide, this compound is used to attach the palmitoyl-glutamic acid side chain to the lysine at position 26 of the GLP-1 analogue peptide backbone. This modification is critical for the therapeutic efficacy of Liraglutide and exemplifies the importance of such chemical tools.

The attached fatty acid side chain confers two key properties to the final drug molecule:

-

Albumin Binding: The long aliphatic chain of the palmitoyl group facilitates non-covalent binding to circulating albumin. This creates a depot effect, slowing the clearance of the drug from the bloodstream and extending its half-life.

-

Resistance to Enzymatic Degradation: The modification can sterically hinder the access of degrading enzymes, such as dipeptidyl peptidase-4 (DPP-4), to the peptide backbone, further prolonging its duration of action.

Signaling Pathway of Liraglutide (Enabled by this compound Modification)

References

Pal-Glu(OSu)-OH chemical structure and properties

Pal-Glu(OSu)-OH, with the IUPAC name (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is a crucial chemical intermediate primarily utilized in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[1][2][3][4][5] This guide provides a detailed overview of its chemical structure, properties, and its application in peptide chemistry.

Chemical Structure and Identifiers

This compound is composed of three key moieties: a palmitoyl group (a 16-carbon fatty acid chain), a glutamic acid residue, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that facilitates the conjugation of the palmitoyl-glutamic acid side chain to primary amino groups, such as the epsilon-amino group of a lysine residue in a peptide chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid | |

| CAS Number | 294855-91-7 | |

| Molecular Formula | C25H42N2O7 | |

| Synonyms | This compound, (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, N-Palmitoyl-L-glutamic acid γ-succinimidyl ester |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and reaction setup.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 482.6 g/mol | |

| Solubility | DMSO: 116.67 mg/mL (241.75 mM) | |

| Storage Temperature | -20°C | |

| Purity | ≥98% |

Experimental Protocols

Synthesis of Pal-Glu(OSu)-OtBu

The synthesis of the liraglutide side chain crude product, Palmitoyl-Glu(OSu)-OtBu, involves the reaction of Palmitoyl-Glu-OtBu with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC).

-

Materials : Palmitoyl-Glu-OtBu, N-hydroxysuccinimide (NHS), N,N'-diisopropylcarbodiimide (DIC), Dichloromethane (DCM), and an acidic aqueous solution (e.g., 10% citric acid).

-

Procedure :

-

Dissolve Palmitoyl-Glu-OtBu and NHS in dichloromethane.

-

Add N,N'-diisopropylcarbodiimide dropwise to the solution.

-

Maintain the reaction at room temperature for several hours.

-

Filter the reaction mixture to remove by-products.

-

Wash the filtrate with an acidic aqueous solution and then with water.

-

Concentrate the organic phase to dryness.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol, n-propanol, or n-butanol) to obtain high-purity Palmitoyl-Glu(OSu)-OtBu.

-

Coupling of Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of the palmitoyl-glutamic acid side chain to a lysine residue on a resin-bound peptide, as described in the context of liraglutide synthesis.

-

Materials : Peptide-resin with a deprotected lysine side chain, Pal-Glu(OSu)-OtBu, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Procedure :

-

Swell the peptide-resin in the appropriate solvent (DCM or DMF).

-

Remove the protecting group (e.g., Alloc) from the side chain of the target lysine residue.

-

Wash the resin extensively with the solvent.

-

Prepare a solution of Pal-Glu(OSu)-OtBu and DIPEA in the reaction solvent.

-

Add the solution to the resin and allow it to react for several hours at room temperature.

-

Monitor the reaction completion using a ninhydrin test.

-

Once the reaction is complete, wash the resin thoroughly to remove excess reagents.

-

Applications

The primary application of this compound is as a key intermediate in the synthesis of liraglutide. In this context, it serves as the acylating agent to introduce the fatty acid side chain onto the lysine residue of the GLP-1 analogue. This lipidation is a critical modification that enhances the therapeutic properties of the peptide by promoting non-covalent binding to albumin in the bloodstream, which in turn extends its plasma half-life and allows for once-daily administration.

The underlying principle of using an N-hydroxysuccinimide ester for acylation is a widely applicable bioconjugation strategy. Therefore, this compound or similar activated fatty acid derivatives can be employed in drug development and research to:

-

Improve the pharmacokinetic profile of peptide and protein therapeutics.

-

Enhance the binding of molecules to cell membranes or other hydrophobic environments.

-

Develop targeted drug delivery systems.

References

The Pivotal Role of Pal-Glu(OSu)-OH in the Chemical Synthesis of Liraglutide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, commonly known as Pal-Glu(OSu)-OH, and its protected derivatives in the synthesis of liraglutide. Liraglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist widely used in the management of type 2 diabetes and obesity. The unique pharmacokinetic profile of liraglutide, characterized by a prolonged half-life, is directly attributable to the fatty acid acylation of its peptide backbone, a modification introduced using this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of Lipidation in Liraglutide

Liraglutide is a synthetic analogue of human GLP-1, engineered to resist degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and to extend its circulation time. This is achieved by two key modifications to the native GLP-1 sequence: the substitution of lysine at position 34 with arginine, and the acylation of the lysine residue at position 26 with a palmitic acid moiety via a glutamic acid spacer.[1] This latter modification, which confers the ability to reversibly bind to albumin in the bloodstream, is the cornerstone of liraglutide's long-acting therapeutic effect.[2] The reagent of choice for introducing this lipophilic side chain is an activated form of palmitoyl-glutamic acid, namely this compound or its carboxyl-protected ester, Pal-Glu(OSu)-OtBu.

The Chemical Strategy: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of liraglutide is a complex process typically carried out using Solid-Phase Peptide Synthesis (SPPS). In this method, the peptide is assembled sequentially on a solid resin support. A key step in this multi-step synthesis is the selective acylation of the ε-amino group of the lysine residue at position 26. To achieve this, the lysine is introduced with an orthogonal protecting group on its side chain, such as Alloc (allyloxycarbonyl), which can be selectively removed without disturbing other protecting groups on the peptide backbone.[3] Once the ε-amino group is deprotected, it is reacted with Pal-Glu(OSu)-OtBu to form the desired amide bond.

Liraglutide Synthesis Workflow

The following diagram illustrates a representative workflow for the solid-phase synthesis of liraglutide, highlighting the introduction of the palmitoyl-glutamic acid side chain.

Caption: Liraglutide Solid-Phase Synthesis Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the key acylating agent and its subsequent coupling in the liraglutide synthesis.

Synthesis of Palmitoyl-Glu(OSu)-OtBu

The preparation of the activated ester, Palmitoyl-Glu(OSu)-OtBu, is a crucial preliminary step.

Protocol:

-

Synthesis of Palmitoyl-Glu-OtBu:

-

Dissolve palmitic acid and N-hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane.

-

Add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and stir the reaction mixture overnight.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

To the filtrate, add L-glutamic acid tert-butyl ester (H-Glu-OtBu) and a base such as diisopropylethylamine (DIPEA).

-

Stir the reaction mixture overnight.

-

Work up the reaction by washing with an acidic aqueous solution (e.g., 10% potassium bisulfate) and water.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the product from a suitable solvent like ethyl acetate or petroleum ether to yield Palmitoyl-Glu-OtBu.[4]

-

-

Activation of Palmitoyl-Glu-OtBu:

-

Dissolve the synthesized Palmitoyl-Glu-OtBu and N-hydroxysuccinimide (HOSu) in dichloromethane.

-

Add N,N'-diisopropylcarbodiimide (DIC) dropwise to the solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Filter the reaction mixture and wash the filtrate with an acidic aqueous solution (e.g., 10% acetic acid) followed by water.

-

Concentrate the organic phase to dryness.

-

Recrystallize the crude product from a solvent system such as n-propanol or a mixture of petroleum ether and ethanol to obtain the high-purity Palmitoyl-Glu(OSu)-OtBu.

-

Coupling of Pal-Glu(OSu)-OtBu to Resin-Bound Peptide

This protocol describes the acylation of the lysine side chain on the solid support.

Protocol:

-

Resin Preparation: The fully assembled liraglutide peptide backbone, with the Lys(Alloc) residue, is attached to the resin.

-

Alloc Deprotection:

-

Wash the resin extensively with dichloromethane (DCM).

-

Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane (PhSiH₃) in DCM. This reaction is typically repeated to ensure complete removal of the Alloc group.

-

Wash the resin thoroughly with DCM to remove the deprotection reagents.

-

-

Side-Chain Acylation:

-

Treat the resin with a solution of Pal-Glu(OSu)-OtBu and diisopropylethylamine (DIPEA) in DCM. The reaction is typically allowed to proceed for several hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DCM and dimethylformamide (DMF) to remove excess reagents.

-

Continuation of Synthesis: Proceed with the final steps of the SPPS, including N-terminal deprotection, cleavage from the resin, and purification.

Quantitative Data

The efficiency of the side-chain acylation and the overall synthesis is critical for the commercial viability of liraglutide production. The table below summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Source |

| Pal-Glu(OSu)-OtBu Coupling | ||

| Molar Equivalents of Pal-Glu(OSu)-OtBu | 3 - 5 eq | |

| Molar Equivalents of DIPEA | 6 - 10 eq | |

| Reaction Time | 16 hours | |

| Solvent | Dichloromethane (DCM) | |

| Overall Liraglutide Synthesis | ||

| Crude Purity (after cleavage) | 84% | |

| Final Yield (after purification) | 69% | |

| Purity of Final Product | >99% |

Mechanism of Action: GLP-1 Receptor Signaling

While this compound is a synthetic reagent, its incorporation into liraglutide is what enables the drug's potent and sustained biological activity. Liraglutide exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the downstream signaling cascade following receptor activation.

Caption: GLP-1 Receptor Signaling Pathway.

Conclusion

This compound and its protected derivatives are indispensable reagents in the chemical synthesis of liraglutide. The strategic use of this activated fatty acid-amino acid conjugate enables the crucial lipidation of the peptide backbone, which is the key to the drug's extended therapeutic action. A thorough understanding of the synthesis of this reagent and its application in solid-phase peptide synthesis is fundamental for the efficient and scalable production of liraglutide. The methodologies and data presented in this guide offer a valuable resource for professionals engaged in the research and development of peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ES2592634T3 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 3. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

An In-depth Technical Guide to Peptide Lipidation Using Pal-Glu(OSu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by short plasma half-lives and rapid enzymatic degradation. Lipidation, the covalent attachment of a lipid moiety, is a clinically validated strategy to overcome these limitations, significantly improving the pharmacokinetic and pharmacodynamic profiles of peptide drugs. One key reagent in this field is Pal-Glu(OSu)-OH, a palmitic acid derivative activated with an N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive technical overview of the use of this compound for the site-specific lipidation of peptides, with a focus on experimental protocols, data presentation, and the underlying biological principles. This compound is notably the side chain utilized in the long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide, used in the treatment of type 2 diabetes.[1][2]

Chemical Properties and Handling of this compound

This compound, chemically known as (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, is a white solid with a molecular weight of 482.61 g/mol and a molecular formula of C25H42N2O7.[3] The presence of the NHS ester group makes it highly reactive towards primary amines, such as the ε-amino group of lysine residues, forming a stable amide bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 294855-91-7 | |

| Molecular Formula | C25H42N2O7 | |

| Molecular Weight | 482.61 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 116.67 mg/mL with sonication) and DMF. | |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Experimental Protocols

The lipidation of peptides with this compound can be performed either in solution phase on a purified peptide or on-resin during solid-phase peptide synthesis (SPPS).

Solution-Phase Lipidation of Peptides

This method is suitable for purified peptides containing a free primary amine, typically the side chain of a lysine residue.

Protocol:

-

Peptide Dissolution: Dissolve the purified peptide in a suitable buffer. A recommended buffer is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at a pH of 8.3-8.5. The optimal pH is a compromise to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a high concentration.

-

Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution with gentle stirring.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by RP-HPLC.

-

Quenching: Quench any unreacted this compound by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, or glycine.

-

Purification: Purify the lipidated peptide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Peptide Lipidation during SPPS

This approach involves the site-specific lipidation of a peptide while it is still attached to the solid support. This requires the use of an orthogonal protection strategy for the lysine residue to be lipidated.

Protocol:

-

Peptide Synthesis: Synthesize the peptide on a solid-phase resin using standard Fmoc chemistry. The lysine residue targeted for lipidation should be protected with an Alloc (allyloxycarbonyl) group, i.e., Fmoc-Lys(Alloc)-OH.

-

Alloc Deprotection: After completion of the peptide chain elongation, selectively remove the Alloc group from the lysine side chain by treating the resin with a solution of Pd(PPh3)4 and phenylsilane (PhSiH3) in dichloromethane (DCM).

-

Lipidation: Wash the resin thoroughly with DCM. Prepare a solution of this compound (or its tert-butyl protected precursor, Pal-Glu(OSu)-OtBu) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (typically 2-3 equivalents of each relative to the resin loading) in DMF or DCM. Add this solution to the resin and allow it to react for 2-16 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude lipidated peptide by RP-HPLC.

Experimental Workflow for On-Resin Lipidation

Caption: On-resin peptide lipidation workflow using an orthogonal protection strategy.

Characterization and Purification

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for both monitoring the progress of the lipidation reaction and for purifying the final lipidated peptide. The increased hydrophobicity of the lipidated peptide results in a significantly longer retention time on a C18 column compared to the unlipidated precursor.

Table 2: Typical RP-HPLC Conditions for Lipidated Peptide Purification

| Parameter | Condition |

| Column | C18 silica, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) |

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |

| Detection | UV absorbance at 214 nm and 280 nm |

Mass Spectrometry

Mass spectrometry is essential to confirm the successful conjugation of the Pal-Glu moiety to the peptide. The expected mass increase upon lipidation is 425.6 g/mol (the mass of the palmitoyl-glutamyl group). Both MALDI-TOF and ESI-MS can be used for this purpose. Tandem mass spectrometry (MS/MS) can be employed to confirm the site of lipidation.

Mass Spectrometry Data Interpretation

Caption: Expected mass shift upon lipidation with this compound.

Biological Activity and Signaling Pathways

The introduction of the Pal-Glu moiety can significantly enhance the therapeutic potential of peptides, particularly for those targeting G-protein coupled receptors (GPCRs) like the GLP-1 receptor.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, including lipidated peptides like Liraglutide, exert their effects primarily through the activation of the GLP-1 receptor, which is coupled to the Gαs protein. This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP).

GLP-1 Receptor Signaling Pathway

Caption: The GLP-1 receptor signaling cascade leading to cAMP production and downstream physiological effects.

In Vitro Potency Assessment: cAMP Assay

The biological activity of a lipidated peptide can be quantified by measuring its ability to stimulate cAMP production in cells expressing the target receptor. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol for HTRF cAMP Assay:

-

Cell Culture: Culture a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the lipidated peptide and a reference agonist (e.g., native GLP-1) in an assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

-

Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

Table 3: Representative Data for GLP-1 Receptor Agonist Potency

| Compound | EC50 (pM) in CHO cells (0.1% BSA) |

| GLP-1(7-36)NH2 | Single-digit pM range |

| Liraglutide | Lower pM range (shows high potency) |

Note: The presence of serum albumin (BSA or HSA) in the assay buffer can influence the apparent potency of lipidated peptides due to albumin binding.

Conclusion

The use of this compound provides a robust and effective method for the site-specific lipidation of peptides, leading to enhanced therapeutic properties. This guide has outlined the key chemical characteristics of the reagent, provided detailed experimental protocols for its application in both solution-phase and on-resin lipidation, and described the necessary analytical and biological characterization techniques. By leveraging this technology, researchers and drug developers can significantly improve the clinical potential of peptide-based therapeutics.

References

The Core Principles of Utilizing Pal-Glu(OSu)-OH in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and applications of Nα-Palmitoyl-L-glutamic acid γ-N-hydroxysuccinimide ester (Pal-Glu(OSu)-OH). This bifunctional reagent plays a pivotal role in modern drug development, particularly in the strategic modification of peptides and other biomolecules to enhance their therapeutic properties. Its primary application lies in the field of metabolic diseases, most notably in the synthesis of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists like Liraglutide, a cornerstone in the treatment of type 2 diabetes and obesity.

Introduction to this compound: A Molecular Bridge to Enhanced Therapeutics

This compound is a derivative of glutamic acid that has been chemically modified with two key functional groups: a palmitoyl fatty acid chain and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows it to act as a linker, introducing a lipid moiety onto a target molecule. The palmitoyl group serves as a hydrophobic anchor, facilitating non-covalent binding to serum albumin, which significantly extends the in-vivo half-life of the modified therapeutic by protecting it from rapid renal clearance and enzymatic degradation.[1] The NHS ester, on the other hand, is a highly reactive group that readily forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine residues within a peptide chain.

The strategic incorporation of this lipid side chain has been a breakthrough in peptide drug development, transforming transiently acting peptides into therapeutics with prolonged action profiles, suitable for once-daily or even once-weekly administration.

Physicochemical and Reactive Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C25H42N2O7 | [2] |

| Molecular Weight | 482.61 g/mol | [2] |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO (e.g., 116.67 mg/mL) | [3] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |

The reactivity of the NHS ester is pH-dependent, with optimal reaction conditions typically in a slightly alkaline buffer (pH 7.5-8.5) to ensure the target amine is deprotonated and thus nucleophilic.

Core Application: Solid-Phase Peptide Synthesis (SPPS) of Lipidated Peptides

The most prominent application of this compound is in the solid-phase synthesis of lipidated peptides, exemplified by the production of Liraglutide. In this process, the peptide backbone is assembled on a solid resin support. A protected form of this compound, typically Pal-Glu(OSu)-OtBu where the α-carboxyl group is protected by a tert-butyl ester, is then coupled to a specific lysine residue on the resin-bound peptide.

Experimental Workflow for On-Resin Lipidation

The following diagram illustrates a generalized workflow for the on-resin acylation of a peptide with Pal-Glu(OSu)-OtBu.

Detailed Experimental Protocol: On-Resin Acylation with Pal-Glu(OSu)-OtBu

This protocol is a representative example for the lipidation step during the solid-phase synthesis of a GLP-1 analog.

Materials:

-

Resin-bound peptide with a selectively protected lysine residue (e.g., with an Alloc group).

-

Pal-Glu(OSu)-OtBu.

-

Dichloromethane (DCM), anhydrous.

-

N,N-Diisopropylethylamine (DIPEA).

-

Dimethylformamide (DMF).

-

Reagents for Alloc deprotection (e.g., Pd(PPh₃)₄ and phenylsilane).

-

Ninhydrin test solutions.

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.

-

Selective Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM to remove the Alloc protecting group from the lysine side chain. This reaction is typically performed for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove the deprotection reagents.

-

-

Acylation Reaction:

-

Dissolve Pal-Glu(OSu)-OtBu (3-5 equivalents relative to the resin loading) and DIPEA (6-10 equivalents) in anhydrous DCM.

-

Add the coupling solution to the deprotected resin.

-

Allow the reaction to proceed for 16-24 hours at room temperature with gentle agitation.

-

-

Monitoring Reaction Completion:

-

Take a small sample of the resin and perform a ninhydrin test. A negative result (no color change) indicates the completion of the acylation reaction.

-

-

Washing:

-

Once the reaction is complete, wash the resin extensively with DCM (5x) and DMF (5x) to remove excess reagents and byproducts.

-

-

Cleavage and Global Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining protecting groups (including the OtBu group on the glutamic acid).

-

Precipitate the crude lipidated peptide in cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the lipidated peptide using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Mechanism of Action of Lipidated GLP-1 Analogs: The GLP-1 Receptor Signaling Pathway

This compound itself does not have a direct biological signaling role. Its function is to impart a lipid moiety to a therapeutic peptide, such as a GLP-1 analog. The resulting lipidated peptide then exerts its biological effects through the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The binding of a lipidated GLP-1 analog, like Liraglutide, to the GLP-1R initiates a cascade of intracellular signaling events.

Quantitative Data on Liraglutide-GLP-1R Interaction

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 128.8 ± 30.4 nmol/L | INS-1 cells | |

| EC50 (cAMP accumulation) | 61 pM |

The binding of Liraglutide to the GLP-1R is highly potent, leading to robust activation of downstream signaling pathways at picomolar concentrations.

GLP-1 Receptor Signaling Pathway Diagram

The following diagram illustrates the key signaling events following the activation of the GLP-1 receptor.

Detailed Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a common method to assess the potency of a GLP-1 analog by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

GLP-1 analog (test compound) and a reference agonist (e.g., native GLP-1).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well white assay plates.

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293-hGLP-1R cells in standard conditions.

-

Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of the test GLP-1 analog and the reference agonist in DMSO.

-

Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor to the desired concentrations.

-

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Add the diluted compounds to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor only).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the potency of the GLP-1 analog.

-

Impact of Lipidation on Peptide Properties

The introduction of the palmitoyl-glutamic acid side chain via this compound significantly alters the physicochemical properties of the parent peptide.

| Property | Effect of Lipidation | Reference |

| Solubility | Generally decreases, may become pH-dependent. | |

| Aggregation | Propensity to aggregate may increase. | |

| Secondary Structure | Can induce or stabilize α-helical conformation. | |

| In-vivo Half-life | Significantly increased due to albumin binding. |

These changes are critical considerations during the development of lipidated peptide therapeutics, influencing formulation, stability, and dosing regimens.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and drug developers. Its ability to introduce a lipid moiety in a site-specific manner has revolutionized the field of peptide therapeutics, enabling the creation of long-acting drugs with improved pharmacokinetic profiles. A thorough understanding of its chemical properties, reaction kinetics, and the biological consequences of its application is paramount for the successful design and development of the next generation of peptide-based medicines. This guide provides a foundational framework for researchers embarking on the use of this compound, from the practicalities of chemical synthesis to the intricacies of the resulting biological activity.

References

- 1. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 2. This compound | C25H42N2O7 | CID 87534712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Pal-Glu(OSu)-OH: From Discovery to Application in Liraglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pal-Glu(OSu)-OH, a critical chemical moiety in the development of the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide. While not a therapeutic agent in itself, the discovery and strategic implementation of this palmitoylated glutamic acid derivative have been pivotal in transforming the therapeutic profile of GLP-1 analogs. This document outlines the timeline of its development within the context of Liraglutide, details relevant experimental protocols, and presents key quantitative data.

Discovery and Development Timeline

The development of this compound is intrinsically linked to the research and development of Liraglutide, a long-acting GLP-1 analog developed by Novo Nordisk for the treatment of type 2 diabetes and obesity. The key innovation enabling the extended half-life of Liraglutide was the introduction of a fatty acid side chain, which facilitates binding to serum albumin.

| Date | Key Milestone | Significance |

| Early 1990s | Initial research into the therapeutic potential of GLP-1. Challenges with its short half-life (minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance were identified. | Established the need for modified, long-acting GLP-1 analogs. |

| Late 1990s | Novo Nordisk initiates a program to develop a long-acting GLP-1 analog. The strategy of fatty acid acylation to promote albumin binding emerges as a promising approach. | This strategic decision laid the groundwork for the synthesis of molecules like this compound. |

| Circa 2000 | Liraglutide is developed. This involves the substitution of lysine for arginine at position 34 and the acylation of the lysine at position 26 with a palmitic acid derivative via a glutamic acid spacer. This compound serves as the activated form of this side chain for conjugation. | The specific design of the palmitoyl-glutamic acid side chain was crucial for achieving a desirable pharmacokinetic profile, balancing albumin binding with receptor interaction. |

| 2009-2010 | Liraglutide (Victoza®) receives marketing authorization in Europe and the United States for the treatment of type 2 diabetes. | This marked the successful clinical translation of the fatty acid acylation strategy, validating the importance of the this compound side chain. |

| 2014-2017 | Liraglutide (Saxenda®) is approved for chronic weight management. | Expanded therapeutic application of Liraglutide, further highlighting the success of its molecular design. |

Chemical Properties

| Property | Value |

| Molecular Formula | C25H42N2O7[1] |

| Molecular Weight | 482.6 g/mol [1] |

| CAS Number | 294855-91-7[2][3] |

| IUPAC Name | (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid |

| Solubility | Soluble in DMSO |

Experimental Protocols

The synthesis of Liraglutide involves solid-phase peptide synthesis (SPPS) of the peptide backbone, followed by the crucial step of attaching the palmitic acid side chain. This compound, or its tert-butyl protected precursor Pal-Glu(OSu)-OtBu, is utilized for this conjugation.

Synthesis of Pal-Glu(OSu)-OtBu

A common precursor for the side chain attachment is the tert-butyl protected form, Pal-Glu(OSu)-OtBu. A representative synthesis protocol is as follows:

-

Reaction Setup : To a solution of Palmitoyl-Glu-OtBu (0.32 mol) in dichloromethane (1.4 L), add N-hydroxysuccinimide (0.32 mol).

-

Coupling : Add N,N'-diisopropylcarbodiimide (0.32 mol) dropwise to the solution.

-

Reaction : Maintain the reaction at room temperature (20°C - 30°C) for 4 hours.

-

Workup : Filter the reaction mixture. The filtrate is then washed twice with 1.4 L of a 10% fumaric acid aqueous solution, followed by a single wash with 1.4 L of water.

-

Purification : The organic phase is separated and concentrated to dryness. The resulting crude product is recrystallized twice from anhydrous ethanol to yield the final product.

Incorporation of Pal-Glu Side Chain into Liraglutide Peptide

The following protocol describes the attachment of the side chain to the lysine residue at position 20 (equivalent to position 26 in the final Liraglutide sequence) on the resin-bound peptide.

-

Deprotection : The Alloc protecting group on the side chain of the lysine residue is removed. This is achieved by washing the resin with dichloromethane (DCM), followed by treatment with Pd(PPh3)4 and PhSiH in DCM. The resin is then washed again with DCM.

-

Coupling of the Side Chain : The resin is treated with Pal-Glu(OSu)-OtBu (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM for 16 hours at room temperature.

-

Monitoring : The completion of the reaction is confirmed using a ninhydrin test.

-

Final Steps : Following the successful coupling of the side chain, the synthesis of the remaining peptide sequence continues, followed by cleavage from the resin and final deprotection steps.

Signaling Pathway and Mechanism of Action

This compound is a key structural component of Liraglutide that enhances its therapeutic efficacy. The mechanism of action is primarily dictated by the GLP-1 analog portion of the molecule.

Caption: Liraglutide's mechanism of action.

The palmitic acid side chain, attached via the glutamic acid spacer, allows Liraglutide to reversibly bind to serum albumin in the bloodstream. This creates a circulating depot of the drug, protecting it from rapid degradation and renal clearance, thereby extending its half-life to approximately 13 hours. When released from albumin, Liraglutide binds to and activates the GLP-1 receptor on pancreatic β-cells. This activation stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to enhanced glucose-dependent insulin secretion.

Experimental Workflow for Side Chain Attachment

The following diagram illustrates the general workflow for the attachment of the Pal-Glu side chain during the solid-phase synthesis of Liraglutide.

Caption: Workflow for side chain conjugation in SPPS.

This workflow highlights the key steps in modifying the lysine residue within the peptide sequence. The process begins with the selective removal of the lysine side-chain protecting group. The activated palmitoyl-glutamic acid derivative is then coupled to the free amine. A crucial quality control step, the ninhydrin test, is performed to ensure the reaction has gone to completion before proceeding with the synthesis of the rest of the peptide chain. This ensures the homogeneity and quality of the final drug substance.

References

An In-depth Technical Guide to the Safety and Handling of Pal-Glu(OSu)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information, detailed experimental protocols, and relevant biological context for Pal-Glu(OSu)-OH, a key intermediate in the synthesis of liraglutide and related glucagon-like peptide-1 (GLP-1) receptor agonists. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable research compound.

Chemical and Physical Properties

This compound, with the IUPAC name (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is a fatty acid-derivatized amino acid active ester.[1] It is primarily used to introduce the palmitoyl-gamma-glutamic acid side chain to a lysine residue during solid-phase peptide synthesis (SPPS), a critical step in the manufacture of liraglutide.[2][3][4]

| Property | Value | Source |

| CAS Number | 294855-91-7 | [1] |

| Molecular Formula | C₂₅H₄₂N₂O₇ | |

| Molecular Weight | 482.61 g/mol | |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥98% | N/A |

Safety and Handling Guidelines

2.1. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound powder:

-

Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and remove them before touching surfaces outside the immediate work area.

-

Body Protection: A laboratory coat is mandatory. For handling larger quantities or where there is a risk of dust generation, additional protective clothing may be necessary.

-

Footwear: Closed-toe shoes are required in the laboratory.

2.2. Handling and Storage

Proper handling and storage are essential to maintain the stability and reactivity of this compound.

| Condition | Recommendation | Source |

| Powder Storage | Store at -20°C in a tightly sealed container, protected from moisture. Can be stored for up to 3 years under these conditions. | |

| In-Solvent Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be stored in sealed vials to prevent evaporation and moisture contamination. | |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine powder. Avoid contact with skin and eyes. | N/A |

| Shipping | Typically shipped on blue ice or at ambient temperature for the powder form. | N/A |

2.3. First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

2.4. Disposal

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

This compound is primarily used for the acylation of a free amine, typically the ε-amino group of a lysine residue in a peptide sequence during SPPS. The following is a general protocol for this reaction, based on procedures for the closely related compound, Pal-Glu(OSu)-OtBu.

3.1. Materials and Reagents

-

This compound

-

Peptide-resin with a deprotected lysine side chain

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (peptide synthesis grade)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test or Chloranil test reagents for monitoring reaction completion

3.2. Acylation Protocol

-

Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or DMF) for at least 30 minutes.

-

Reagent Preparation: Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and DIPEA (6-10 equivalents) in the reaction solvent.

-

Coupling Reaction: Add the reagent solution to the swollen peptide-resin. Agitate the mixture at room temperature for 16-24 hours.

-

Reaction Monitoring: Take a small sample of the resin and perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) to monitor the disappearance of the free amine. A negative test indicates the completion of the reaction.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with the reaction solvent (3-5 times), followed by other appropriate washing solvents (e.g., isopropanol, methanol) to remove any unreacted reagents and by-products.

-

Drying: Dry the acylated peptide-resin under vacuum.

Biological Context: The GLP-1 Receptor Signaling Pathway

This compound is an essential building block for liraglutide, a potent GLP-1 receptor agonist. Upon administration, liraglutide binds to and activates the GLP-1 receptor, primarily on pancreatic β-cells, initiating a signaling cascade that leads to enhanced glucose-dependent insulin secretion.

The activation of the GLP-1 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors have multiple targets within the cell, including ion channels and transcription factors, ultimately resulting in increased insulin synthesis and secretion, as well as promoting β-cell proliferation and survival.

References

- 1. This compound | C25H42N2O7 | CID 87534712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative chemical synthesis and conformational hints on the lipopeptide liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to Pal-Glu(OSu)-OH: Properties, Application, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Palmitoyl-γ-L-glutamic acid α-N-hydroxysuccinimide ester, commonly referred to as Pal-Glu(OSu)-OH. This molecule is a critical lipidated amino acid derivative employed in the synthesis of peptide-based therapeutics. Its primary utility lies in its ability to introduce a fatty acid moiety to a peptide, thereby enhancing its pharmacokinetic properties. A notable application of this compound is as a key side chain in the synthesis of Liraglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | References |

| Molecular Formula | C25H42N2O7 | [1][2][3][4][5] |

| Molecular Weight | 482.61 g/mol | |

| CAS Number | 294855-91-7 | |

| Synonyms | N-Palmitoyl-L-glutamic acid γ-succinimidyl ester, (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid | |

| Appearance | Solid |

Experimental Protocols: Acylation via NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester of the glutamic acid side chain in this compound is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of a lysine residue in a peptide. This reaction forms a stable amide bond, effectively conjugating the palmitoyl-glutamic acid moiety to the target molecule.

General Protocol for Acylation of a Lysine-Containing Peptide

This protocol provides a general methodology for the conjugation of this compound to a peptide containing an accessible lysine residue. Optimization of reaction conditions (e.g., stoichiometry, pH, reaction time) may be necessary for specific peptide substrates.

Materials:

-

Peptide containing a lysine residue

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

-

Peptide Preparation: Dissolve the lysine-containing peptide in the aqueous buffer to a concentration of 1-10 mg/mL. Ensure the pH is between 8.3 and 8.5 to facilitate the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.

-

This compound Solution Preparation: Immediately prior to use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.

-

Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C. The reaction should be protected from moisture to prevent hydrolysis of the NHS ester.

-

Quenching: Terminate the reaction by adding a quenching reagent to a final concentration of 20-50 mM. This will consume any unreacted this compound.

-

Purification: Purify the lipidated peptide from the reaction mixture using RP-HPLC to remove excess reagents, byproducts (N-hydroxysuccinimide), and any unreacted peptide.

-

Analysis: Characterize the final product using mass spectrometry to confirm the successful conjugation and purity.

Associated Signaling Pathway: GLP-1 Receptor Activation

As this compound is a crucial component of the GLP-1 receptor agonist Liraglutide, its biological significance is intrinsically linked to the GLP-1 signaling pathway. Liraglutide mimics the action of endogenous GLP-1, binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. This activation triggers a cascade of intracellular events, primarily in pancreatic β-cells, leading to enhanced glucose-dependent insulin secretion.

Caption: GLP-1 Receptor Signaling Pathway

The binding of Liraglutide to the GLP-1 receptor initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (camp). Elevated cAMP levels activate Protein Kinase A (PKA) and other downstream effectors like PI3K. These signaling cascades ultimately lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells, as well as promoting β-cell proliferation and survival.

Conclusion

This compound represents a pivotal chemical entity in modern peptide drug development. Its defined molecular characteristics and the reactivity of its NHS ester enable the site-specific lipidation of peptides, a strategy proven to significantly improve the therapeutic profile of molecules like Liraglutide. A thorough understanding of its properties, reaction chemistry, and the biological pathways influenced by its conjugates is fundamental for scientists and researchers aiming to develop next-generation peptide-based therapeutics with enhanced efficacy and duration of action.

References

- 1. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 2. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. discovery.researcher.life [discovery.researcher.life]

Navigating the Synthesis of Pal-Glu(OSu)-OH: A Technical Guide to Theoretical Yield Calculations

For researchers, scientists, and drug development professionals, precise quantification in chemical synthesis is paramount. This in-depth technical guide provides a comprehensive overview of the theoretical yield calculations for the multi-step synthesis of Pal-Glu(OSu)-OH, a key building block in the development of certain therapeutic peptides. This document outlines the synthetic pathway, details experimental protocols, and presents quantitative data in a structured format to facilitate understanding and application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the activation of palmitic acid, followed by its coupling to a protected glutamic acid derivative, and concludes with the selective deprotection of a tert-butyl ester to yield the final product. The overall transformation can be visualized as a linear sequence of four key reactions.

Experimental Protocols and Stoichiometry

Detailed experimental procedures are crucial for reproducibility and for the accurate calculation of theoretical yields. The following protocols are based on established synthetic methodologies.

Step 1: Synthesis of Palmitoyl-OSu (N-Hydroxysuccinimide Ester of Palmitic Acid)

-

Reaction: Palmitic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), to form the activated ester, Palmitoyl-OSu.

-

Protocol: To a solution of palmitic acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), N,N'-dicyclohexylcarbodiimide (1 equivalent) is added at 0°C. The reaction mixture is stirred at room temperature for several hours. The by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then concentrated to yield the crude Palmitoyl-OSu, which can be further purified by recrystallization.

Step 2: Synthesis of Pal-Glu-OtBu (N-Palmitoyl-L-Glutamic Acid α-tert-Butyl Ester)

-

Reaction: Palmitoyl-OSu is reacted with the α-tert-butyl ester of L-glutamic acid. The activated ester of palmitic acid readily reacts with the free amine of the glutamic acid derivative.

-

Protocol: L-Glutamic acid α-tert-butyl ester (1 equivalent) is dissolved in a suitable solvent like dichloromethane. To this solution, Palmitoyl-OSu (1 equivalent) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting materials and by-products. The organic layer is then dried and concentrated to afford Pal-Glu-OtBu.

Step 3: Synthesis of Pal-Glu(OSu)-OtBu (N-Palmitoyl-L-Glutamic Acid α-tert-Butyl γ-Succinimidyl Ester)

-

Reaction: The free γ-carboxylic acid of Pal-Glu-OtBu is activated with N-hydroxysuccinimide using a coupling agent like DCC.

-

Protocol: Pal-Glu-OtBu (1 equivalent) and N-hydroxysuccinimide (1 equivalent) are dissolved in an appropriate solvent such as dichloromethane. The solution is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (1 equivalent) is added. The reaction is allowed to proceed at room temperature for several hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated to give the crude Pal-Glu(OSu)-OtBu. Purification can be achieved by recrystallization.

Step 4: Synthesis of this compound (N-Palmitoyl-L-Glutamic Acid γ-Succinimidyl Ester)

-

Reaction: The final step involves the selective deprotection of the α-tert-butyl ester of Pal-Glu(OSu)-OtBu to yield the desired product. This requires mild acidic conditions to avoid the hydrolysis of the N-hydroxysuccinimide ester.

-

Protocol: Pal-Glu(OSu)-OtBu (1 equivalent) is dissolved in a suitable solvent. A mild acidic reagent, such as aqueous phosphoric acid or a Lewis acid like zinc bromide in an organic solvent, is added. The reaction is stirred at room temperature and monitored by TLC. It is crucial to employ conditions that are selective for the cleavage of the tert-butyl ester while leaving the OSu ester intact. Upon completion, the product is isolated by extraction and purified, for instance, by chromatography.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield of a reaction is the maximum amount of product that can be formed from the given amounts of reactants. It is calculated based on the stoichiometry of the chemical equation and the identification of the limiting reactant. The following tables provide the necessary molecular weights and a framework for calculating the theoretical yield at each step of the synthesis.

Table 1: Molecular Weights of Reactants and Products

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42[1][2][3][4] |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09[5] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| L-Glutamic acid α-tert-butyl ester | C₉H₁₇NO₄ | 203.23 |

| Pal-Glu(OSu)-OtBu | C₂₉H₅₀N₂O₇ | 538.72 |

| tert-Butanol | C₄H₁₀O | 74.12 |

| This compound | C₂₅H₄₂N₂O₇ | 482.6 |

Table 2: Example Theoretical Yield Calculation for the Overall Synthesis

This table illustrates the calculation of the overall theoretical yield, assuming starting with 10g of Palmitic Acid and that Palmitic Acid is the limiting reagent in the first step, and the product of each step is the limiting reagent for the subsequent step.

| Step | Reactant (Limiting) | Moles of Reactant | Product | Stoichiometric Ratio (Reactant:Product) | Moles of Product (Theoretical) | Theoretical Yield (g) |

| 1 | Palmitic Acid | 10.00 g / 256.42 g/mol = 0.0390 mol | Palmitoyl-OSu | 1:1 | 0.0390 mol | 0.0390 mol * 353.49 g/mol = 13.79 g |

| 2 | Palmitoyl-OSu | 0.0390 mol | Pal-Glu-OtBu | 1:1 | 0.0390 mol | 0.0390 mol * 441.63 g/mol = 17.22 g |

| 3 | Pal-Glu-OtBu | 0.0390 mol | Pal-Glu(OSu)-OtBu | 1:1 | 0.0390 mol | 0.0390 mol * 538.72 g/mol = 21.01 g |

| 4 | Pal-Glu(OSu)-OtBu | 0.0390 mol | This compound | 1:1 | 0.0390 mol | 0.0390 mol * 482.6 g/mol = 18.82 g |

Note: The molecular weights for intermediate products Palmitoyl-OSu and Pal-Glu-OtBu are calculated based on their chemical formulas.

Visualization of the Synthetic Pathway

To provide a clear visual representation of the synthesis, the following diagrams illustrate the reaction flow and the logical relationship between the different stages.

Caption: Synthetic pathway for this compound.

Caption: Workflow for theoretical yield calculation.

This guide provides a foundational understanding of the theoretical yield calculations for the synthesis of this compound. For practical applications, it is essential to consider that actual yields will be lower than theoretical yields due to factors such as incomplete reactions, side reactions, and losses during purification. Careful execution of the experimental protocols and accurate measurement of reactants are critical for maximizing the actual yield.

References

- 1. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palmitic acid | 57-10-3 [chemicalbook.com]

- 3. persianherb.com [persianherb.com]

- 4. P. aeruginosa Metabolome Database: Palmitic acid (PAMDB000091) [pseudomonas.umaryland.edu]

- 5. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Branched Peptides using Fmoc-Glu(OSu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and pharmaceutical development, enabling the construction of complex peptide sequences. A key strategy for enhancing the therapeutic properties of peptides, such as receptor affinity, stability, and half-life, is the introduction of structural modifications. One such modification is the creation of branched peptides, where a secondary peptide chain or a single amino acid is attached to the side chain of an amino acid in the primary sequence.

Fmoc-Glu(OSu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-N-hydroxysuccinimide ester, is a specialized reagent designed for this purpose. Unlike standard Fmoc-amino acids like Fmoc-Glu(OtBu)-OH which are used for elongating the peptide backbone, Fmoc-Glu(OSu)-OH serves as an efficient acylating agent.[1][2] The N-hydroxysuccinimide (OSu) ester is a highly reactive "active ester" that readily reacts with primary amines, such as the ε-amino group of a lysine residue, to form a stable amide bond.[3][]

This application note provides a detailed protocol for the use of Fmoc-Glu(OSu)-OH in the on-resin synthesis of branched peptides. The strategy involves the initial synthesis of a linear peptide containing a lysine residue with an orthogonal protecting group on its side chain. Following selective deprotection of this lysine side chain, the exposed amine is acylated with Fmoc-Glu(OSu)-OH. The newly introduced glutamic acid residue can then be further elongated if desired, or the N-terminal Fmoc group can be removed for other modifications.

Key Applications

-

Synthesis of Branched Peptides: Creation of Y-shaped or comb-like peptide structures to mimic protein domains or to present multiple binding epitopes.

-

Introduction of Functional Moieties: The glutamic acid side chain can serve as a handle for further conjugation of reporter molecules, drugs, or polyethylene glycol (PEG).

-

Development of Peptide-Based Therapeutics: The synthesis of molecules like Liraglutide and other GLP-1 receptor agonists involves the acylation of a lysine side chain with a glutamic acid derivative linked to a fatty acid.[5]

Experimental Protocols

Protocol 1: On-Resin Synthesis of a Branched Peptide via Lysine Side-Chain Acylation

This protocol details the synthesis of a linear peptide containing a lysine residue protected with a selectively removable group (e.g., Alloc, Mtt, or Dde), followed by the on-resin coupling of Fmoc-Glu(OSu)-OH to the lysine side chain.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids (including an orthogonally protected lysine, e.g., Fmoc-Lys(Alloc)-OH)

-

Fmoc-Glu(OSu)-OH

-

Coupling Reagents: HBTU, HATU, or DIC/Oxyma

-

Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Selective Deprotection Reagents:

-

For Alloc group: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane (PhSiH₃) in DCM

-

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: Methanol (MeOH), Diethyl ether

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Solid-Phase Peptide Synthesis (SPPS) vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS vessel.

-

Linear Peptide Synthesis:

-

Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS chemistry.

-

For each coupling cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Couple the corresponding Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.

-

Incorporate Fmoc-Lys(Alloc)-OH at the desired position for branching.

-

-

Selective Deprotection of Lys(Alloc):

-

After completing the linear sequence, wash the peptide-resin thoroughly with DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and PhSiH₃ (10-20 equivalents) in DCM.

-

Add the solution to the resin and shake for 2 hours at room temperature, ensuring the vessel is protected from light.

-

Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove palladium residues, followed by extensive DMF and DCM washes.

-

-

Coupling of Fmoc-Glu(OSu)-OH:

-

Dissolve Fmoc-Glu(OSu)-OH (3-5 equivalents) in DMF.

-

Add DIPEA (3-5 equivalents) to the peptide-resin, followed by the solution of Fmoc-Glu(OSu)-OH.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored using a Kaiser test (ninhydrin test) to confirm the consumption of the primary amine on the lysine side chain.

-

-

Fmoc Deprotection of the Glutamic Acid:

-

If further elongation from the glutamic acid is desired, remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). The subsequent amino acid can then be coupled using standard procedures.

-

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the branched peptide by mass spectrometry and analytical HPLC.

-

Quantitative Data Summary

The following table provides typical quantitative parameters for the key on-resin acylation step. These values are general guidelines and may require optimization based on the specific peptide sequence and resin.

| Parameter | Value | Reference/Note |

| Reagent Equivalents | ||

| Fmoc-Glu(OSu)-OH | 3 - 5 eq. | An excess is used to ensure complete acylation of the lysine side-chain amine. |

| Base (DIPEA/NMM) | 3 - 5 eq. | To maintain a basic pH (7-9) for the reaction. |

| Reaction Conditions | ||

| Solvent | DMF or DMSO | Polar aprotic solvents are preferred. |

| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required. |

| Reaction Time | 2 - 4 hours | Can be extended for sterically hindered sequences. Monitoring with a Kaiser test is recommended. |

| Expected Yield | ||

| On-Resin Coupling Efficiency | >95% | Typically high due to the reactivity of the NHS ester. |

| Overall Crude Peptide Yield | Sequence Dependent | Varies significantly based on the length and complexity of the peptide. |

Visualizations

Caption: Workflow for the solid-phase synthesis of a branched peptide using Fmoc-Glu(OSu)-OH.

References

Application Notes & Protocols: Liquid-Phase Synthesis of Liraglutide Utilizing Pal-Glu(OSu)-OH

These application notes provide a detailed overview and protocol for the liquid-phase synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The synthesis strategy focuses on the convergent coupling of peptide fragments and the subsequent attachment of the palmitic acid side chain via the activated ester, Pal-Glu(OSu)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Liraglutide is a complex, 31-amino acid peptide with a C16 fatty acid attached to a glutamic acid spacer on the side chain of a lysine residue.[1] While solid-phase peptide synthesis (SPPS) is a common method for its production, liquid-phase synthesis offers advantages in terms of scalability and purification of intermediates.[2] This protocol outlines a theoretical liquid-phase approach based on established peptide coupling methodologies.

Key Reagents and Intermediates

The synthesis of Liraglutide via a liquid-phase strategy involves the preparation of protected peptide fragments and the key acylating agent, this compound. The tert-butyl protected form, Pal-Glu(OSu)-OtBu, is also frequently used to protect the glutamic acid's alpha-carboxyl group during the coupling reaction.[2][3]

Table 1: Key Reagents and Their Roles

| Reagent | Structure | Role in Synthesis |

| This compound | Palmitoyl-L-glutamic acid α-N-hydroxysuccinimide ester | Acylating agent for the lysine side chain. |

| Protected Peptide Fragments | N/A | Building blocks for the full Liraglutide sequence. |

| Coupling Reagents (e.g., HCTU, DIC/Oxyma) | N/A | Facilitate the formation of peptide bonds between fragments. |

| Deprotection Reagents (e.g., TFA, Piperidine) | N/A | Remove protecting groups from amino acids and peptide fragments. |

Experimental Protocols

Protocol 1: Synthesis of Pal-Glu(OSu)-OtBu

This protocol describes the synthesis of the activated palmitoyl-glutamic acid side chain, a critical component for the acylation of the lysine residue in the Liraglutide sequence.

-

Synthesis of Palmitoyl-Glu-OtBu:

-

Dissolve palmitic acid and N-hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and stir the reaction mixture overnight.

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

To the filtrate, add L-glutamic acid tert-butyl ester (H-Glu-OtBu) and a base such as N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture overnight.

-

Work up the reaction by washing with an acidic solution (e.g., 10% potassium bisulfate) and water.

-

Dry the organic phase and concentrate it to obtain the crude product.

-

Recrystallize the product from a suitable solvent like ethyl acetate or n-propanol to yield pure Palmitoyl-Glu-OtBu.

-

-

Activation of Palmitoyl-Glu-OtBu:

-

Dissolve the purified Palmitoyl-Glu-OtBu and N-hydroxysuccinimide in a solvent like dichloromethane.

-

Add a coupling agent such as DIC and stir the reaction for several hours at room temperature.

-

Filter the reaction mixture and wash the filtrate with an acidic solution (e.g., 10% acetic acid) and water.

-

Concentrate the organic phase and recrystallize the crude product to obtain Palmitoyl-Glu(OSu)-OtBu as a white solid.

-

Table 2: Representative Yields and Purity for Pal-Glu(OSu)-OtBu Synthesis

| Step | Product | Purity (HPLC) | Yield | Reference |

| 1 | Palmitoyl-Glu-OtBu | 98.6% | 93% | |

| 2 | Palmitoyl-Glu(OSu)-OtBu | 97.28% | 87% |

Protocol 2: Proposed Liquid-Phase Synthesis of Liraglutide Fragment

This protocol outlines a theoretical approach to synthesizing a protected Liraglutide fragment in the liquid phase. For this example, we will consider the synthesis of a C-terminal fragment.

-

Dipeptide Formation:

-

Couple the first two C-terminal amino acids, for instance, Fmoc-Arg(Pbf)-OH and H-Gly-OtBu, using a coupling agent like HCTU in the presence of DIPEA in a suitable solvent (e.g., DMF).

-

Monitor the reaction by HPLC. Upon completion, precipitate the product with a non-polar solvent like diethyl ether.

-

Filter and dry the protected dipeptide.

-

-

Fmoc Deprotection:

-

Dissolve the protected dipeptide in DMF and treat with 20% piperidine to remove the Fmoc group.

-

Monitor the deprotection by TLC or HPLC.

-

Precipitate the deprotected dipeptide and wash thoroughly to remove residual piperidine.

-

-

Chain Elongation:

-

Repeat the coupling and deprotection steps sequentially to build the desired peptide fragment.

-

After the addition of each amino acid, purify the intermediate peptide by precipitation or column chromatography.

-

Protocol 3: Fragment Condensation and Side Chain Acylation

This section describes the crucial steps of coupling the peptide fragments and introducing the palmitic acid side chain.

-

Fragment Condensation:

-

Dissolve the protected N-terminal and C-terminal peptide fragments in an appropriate solvent system.

-

Add a coupling agent cocktail (e.g., DIC/OxymaPure) and stir the reaction until completion, as monitored by HPLC.

-

Purify the resulting full-length protected Liraglutide peptide.

-

-

Selective Deprotection of Lysine Side Chain:

-